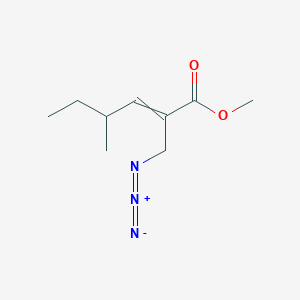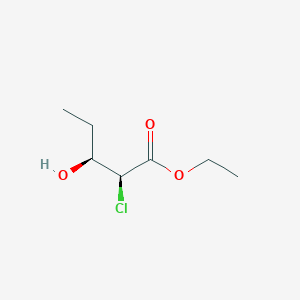
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate is an organic compound with a chiral center, making it an enantiomer. This compound is often used in the synthesis of various pharmaceuticals and chemical intermediates due to its unique stereochemistry and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate typically involves the asymmetric reduction of 2-chloro-β-ketoesters. One common method employs carbonyl reductase from Lactobacillus fermentum to catalyze this reduction. The process involves preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing this with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, a hydrogen donor, and a cofactor. This mixture undergoes an asymmetric reduction reaction to produce the desired compound .
Industrial Production Methods
The industrial production of this compound follows similar principles but is scaled up for higher yield and efficiency. The process is designed to be environmentally friendly, simple to operate, and suitable for industrial amplification. It involves high substrate concentration, wide substrate universality, and high product yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced further to form different alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Produces 2-chloro-3-oxopentanoate.
Reduction: Produces various alcohol derivatives.
Substitution: Produces compounds like 2-azido-3-hydroxypentanoate or 2-cyano-3-hydroxypentanoate.
Aplicaciones Científicas De Investigación
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs for cardiovascular diseases and antibiotics.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes .
Mecanismo De Acción
The mechanism of action of Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes. The compound’s chiral centers allow it to fit into enzyme active sites in a stereospecific manner, influencing the enzyme’s activity. This stereospecific interaction is crucial for its effectiveness in various biochemical pathways .
Comparación Con Compuestos Similares
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate can be compared with other similar compounds, such as:
Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate: The enantiomer of the compound, which may have different biological activities.
Ethyl 2-chloro-3-hydroxybutanoate: A similar compound with a shorter carbon chain.
Ethyl 2-chloro-3-hydroxyhexanoate: A similar compound with a longer carbon chain.
These compounds share similar functional groups but differ in their stereochemistry or carbon chain length, which can significantly impact their chemical and biological properties .
Propiedades
Número CAS |
832110-34-6 |
|---|---|
Fórmula molecular |
C7H13ClO3 |
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
ethyl (2S,3S)-2-chloro-3-hydroxypentanoate |
InChI |
InChI=1S/C7H13ClO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
FMQZXQLKFZJTPZ-WDSKDSINSA-N |
SMILES isomérico |
CC[C@@H]([C@@H](C(=O)OCC)Cl)O |
SMILES canónico |
CCC(C(C(=O)OCC)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)
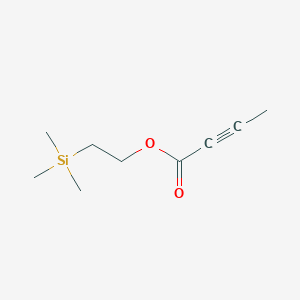
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)
![[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol](/img/structure/B14192670.png)
![1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione](/img/structure/B14192674.png)
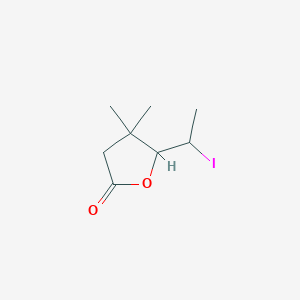
![3-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B14192686.png)
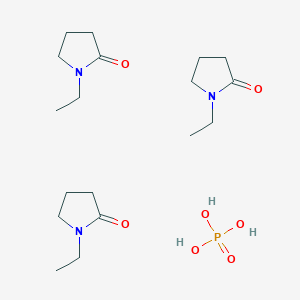
![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile](/img/structure/B14192689.png)
